1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-oxo-2-propyl-4H-quinazolin-3-yl)-amide
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Overview
Description
7-HYDROXY-5-OXO-N-(4-OXO-2-PROPYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-5-OXO-N-(4-OXO-2-PROPYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a quinazoline derivative, followed by its reaction with a pyridoquinoline precursor under specific conditions such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-5-OXO-N-(4-OXO-2-PROPYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxylated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules .
Medicine
Medicinally, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 7-HYDROXY-5-OXO-N-(4-OXO-2-PROPYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets might include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with quinazoline and pyridoquinoline structures. Examples include:
- 7-HYDROXY-5-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLIC ACID
- 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE DERIVATIVES
Uniqueness
What sets 7-HYDROXY-5-OXO-N-(4-OXO-2-PROPYL-3(4H)-QUINAZOLINYL)-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-(4-oxo-2-propylquinazolin-3-yl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C24H22N4O4/c1-2-7-18-25-17-12-4-3-10-15(17)23(31)28(18)26-22(30)19-21(29)16-11-5-8-14-9-6-13-27(20(14)16)24(19)32/h3-5,8,10-12,29H,2,6-7,9,13H2,1H3,(H,26,30) |
InChI Key |
GLZWSRKHUQLIEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CCC5)O |
Origin of Product |
United States |
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